Dehydro Rifaximin

Vue d'ensemble

Description

. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

The synthesis of Dehydro Rifaximin involves several steps, starting with the precursor rifaximin. The synthetic route typically includes oxidation and dehydrogenation reactions under specific conditions to achieve the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Dehydro Rifaximin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Therapeutic Applications

1. Gastrointestinal Disorders

- Traveler's Diarrhea : Rifaximin has been shown to significantly reduce symptoms and duration in patients with traveler's diarrhea caused by non-invasive strains of E. coli. Clinical trials indicate a protection rate of approximately 72% against this condition .

- Hepatic Encephalopathy : Rifaximin is standard care for preventing overt hepatic encephalopathy in cirrhotic patients. Studies demonstrate that it reduces hospitalization rates and improves patient outcomes when combined with lactulose .

- Irritable Bowel Syndrome (IBS) : Rifaximin has been approved for treating IBS with diarrhea (IBS-D). Clinical trials show that it improves symptoms significantly compared to placebo, with a notable percentage of patients reporting adequate symptom relief .

2. Small Intestinal Bacterial Overgrowth (SIBO)

- Recent studies suggest that rifaximin is effective in treating SIBO, particularly in patients with IBS. It normalizes breath tests and alleviates related symptoms; however, its efficacy may vary based on the underlying condition .

Case Studies and Clinical Trials

| Study | Condition | Dosage | Results |

|---|---|---|---|

| Dupont et al., 2005 | Traveler's Diarrhea | 200 mg TID for 2 weeks | 72% protection rate vs placebo |

| RFHE3001 Trial | Hepatic Encephalopathy | 550 mg BID for 6 months | Reduced hospitalization rates; improved outcomes |

| TARGET Trials | IBS-D | 1650 mg/day for 2 weeks | Significant symptom relief; better than placebo |

Safety Profile and Side Effects

Rifaximin is generally well-tolerated with a low incidence of adverse effects. Common side effects include headache and constipation, which are comparable to placebo rates . Its minimal systemic absorption reduces concerns about antibiotic resistance, although recent studies indicate potential risks associated with long-term use .

Mécanisme D'action

The mechanism of action of Dehydro Rifaximin involves its interaction with bacterial ribosomes, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound targets specific molecular pathways involved in bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Dehydro Rifaximin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Activité Biologique

Dehydro rifaximin is a derivative of rifaximin, a non-systemic antibiotic primarily used for gastrointestinal disorders. This compound exhibits significant biological activity through its unique mechanism of action, pharmacokinetic properties, and clinical applications. This article delves into its biological activity, supported by data tables and relevant case studies.

This compound acts primarily by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and halting protein synthesis in susceptible bacteria. This mechanism is crucial for its efficacy against a broad spectrum of pathogens, including gram-positive and gram-negative bacteria, as well as certain protozoa .

Pharmacokinetics

This compound is characterized by its minimal systemic absorption , which allows it to exert its effects predominantly within the gastrointestinal tract. Key pharmacokinetic parameters include:

- Absorption : Very low systemic absorption; peak plasma concentrations are typically reached within 1 hour after administration .

- Volume of Distribution : Not extensively documented due to non-systemic properties.

- Protein Binding : Approximately 67.5% in healthy individuals .

- Metabolism : Primarily metabolized by cytochrome P450 3A4 (CYP3A4) with minimal systemic circulation .

- Excretion : Mostly excreted unchanged in feces due to its non-absorbable nature .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, effective against various enteric pathogens. The minimum inhibitory concentration (MIC) for 90% of microorganisms ranges from 4 to 64 μg/ml for several enteric pathogens, including Escherichia coli, Salmonella, and Shigella species .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/ml) | Reference |

|---|---|---|

| E. coli | 4 - 64 | |

| Salmonella | 8 - 32 | |

| Shigella | 16 - 64 | |

| Cryptosporidium parvum | N/A |

Clinical Applications

This compound has been studied extensively for various gastrointestinal conditions:

- Irritable Bowel Syndrome with Diarrhea (IBS-D) : Clinical trials indicate that this compound significantly reduces symptoms associated with IBS-D, with a notable improvement in quality of life measures compared to placebo .

- Traveler's Diarrhea : In randomized controlled trials, patients treated with this compound showed shorter time to symptom resolution compared to those receiving placebo or other antibiotics like ciprofloxacin .

- Hepatic Encephalopathy : this compound has demonstrated efficacy in preventing episodes of hepatic encephalopathy in patients with liver cirrhosis by reducing ammonia-producing bacteria in the gut .

Case Studies

- Traveler's Diarrhea Study :

- Hepatic Encephalopathy Study :

Immunomodulatory Effects

Research indicates that this compound may also exert immunomodulatory effects. A study comparing rifaximin with norfloxacin showed significant decreases in inflammatory cytokines such as TNF-α and IL-6 after treatment, suggesting potential benefits in managing inflammatory conditions .

Resistance Patterns

Despite its broad use, concerns regarding antimicrobial resistance have been raised. Long-term use can lead to resistant strains within the gastrointestinal flora; however, systemic resistance remains low due to its non-absorbable nature . Studies have shown that while some resistance can develop in enteric bacteria, the incidence remains significantly lower than that observed with other antibiotics.

Propriétés

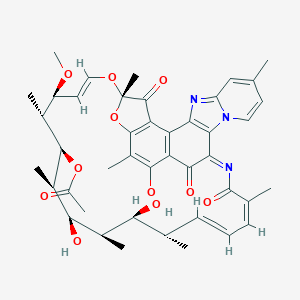

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQBVIBLPYSOHX-GEOWOUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80621-76-7 | |

| Record name | 6-o,14-Didehydrorifaximin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O,14-DIDEHYDRORIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.